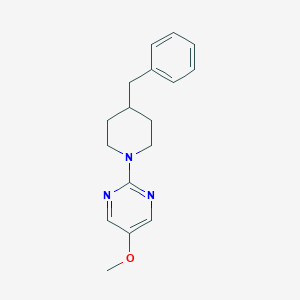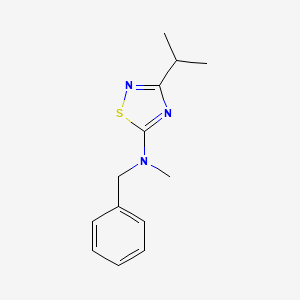![molecular formula C17H19F2N3O B6445809 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549063-13-8](/img/structure/B6445809.png)
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a synthetic organic compound that features a pyrazine ring substituted with a piperidine moiety and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: 2,5-difluorobenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
-
Attachment of the Pyrazine Ring
Starting Materials: The piperidine intermediate and 2-chloropyrazine.
Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a base such as sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF).
-
Methoxylation
Starting Materials: The intermediate from the previous step and methanol.
Reaction Conditions: This step is usually catalyzed by a strong acid such as hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation of the piperidine ring can lead to the formation of corresponding lactams or ketones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous conditions.
Products: Reduction can convert the pyrazine ring to dihydropyrazine derivatives.
-
Substitution
Reagents: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Conditions: Typically carried out in the presence of a catalyst like iron(III) chloride.
Products: Halogenated derivatives of the compound.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions due to its ability to coordinate with metals.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
作用机制
The mechanism of action of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine is not fully elucidated but is believed to involve interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The difluorophenyl group may enhance binding affinity and specificity, while the piperidine moiety could modulate the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2-({1-[(2,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Similar structure but with different fluorine substitution pattern, which may affect its biological activity.
2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine: Another isomer with potential differences in receptor binding and pharmacological effects.
Uniqueness
The unique substitution pattern of 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine may confer distinct biological properties, making it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c18-15-1-2-16(19)14(9-15)11-22-7-3-13(4-8-22)12-23-17-10-20-5-6-21-17/h1-2,5-6,9-10,13H,3-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGOVDMHSBCPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6445732.png)
![2-({1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445739.png)
![4-({1-[(2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6445743.png)
![1-{3-[(4-chloro-1,3-benzothiazol-2-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B6445753.png)
![2-{[1-(1-phenylethyl)piperidin-4-yl]methoxy}pyrazine](/img/structure/B6445761.png)

![2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445774.png)
![2,4-dimethoxy-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,3,5-triazine](/img/structure/B6445787.png)
![4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6445794.png)
![4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6445801.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445805.png)
![4-({4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6445813.png)
![6-fluoro-4-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinazoline](/img/structure/B6445827.png)

